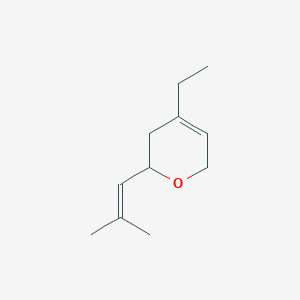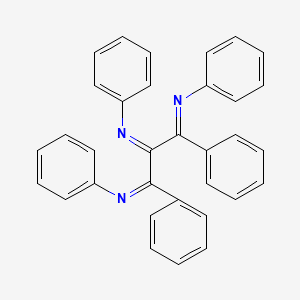
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is a complex organic compound characterized by its unique structure, which includes five phenyl groups attached to a propane backbone with three imine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine typically involves the reaction of a suitable precursor with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of a triphenylpropane derivative with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the precursor and reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z,2E,3E)-1-N,2-N,3-N-tris(benzyloxy)cyclohexane-1,2,3-triimine
- (1Z,2E,3E)-N,N’,N’'-Trihydroxy-1,2,3-propanetriimine
- (1Z,2E,3E)-1-N,2-N,3-N-trimethoxycyclohexane-1,2,3-triimine
Uniqueness
(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is unique due to its five phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triimine compounds, which may have different substituents and, consequently, different properties and applications.
Eigenschaften
CAS-Nummer |
194226-36-3 |
|---|---|
Molekularformel |
C33H25N3 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
1-N,2-N,3-N,1,3-pentakis-phenylpropane-1,2,3-triimine |
InChI |
InChI=1S/C33H25N3/c1-6-16-26(17-7-1)31(34-28-20-10-3-11-21-28)33(36-30-24-14-5-15-25-30)32(27-18-8-2-9-19-27)35-29-22-12-4-13-23-29/h1-25H |
InChI-Schlüssel |
PIEVGOJRAQKXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
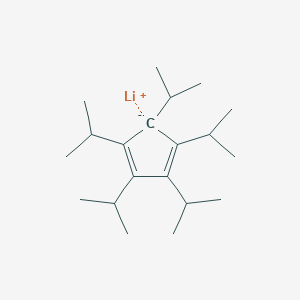
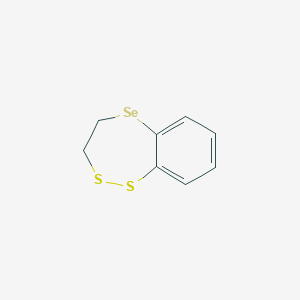
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
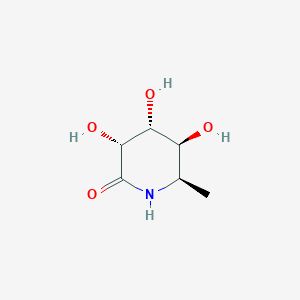
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
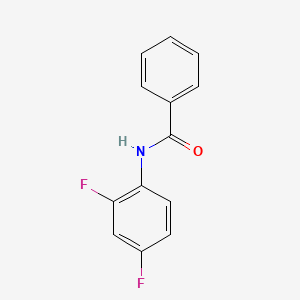
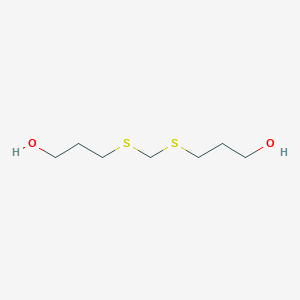
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
